Calculated Lipophilicity (XLogP3) of 2,5-Dimethylphenyl Methylamino Analog vs. Lidocaine and 2,6-Dimethylphenyl Isomer
The target compound exhibits a computed XLogP3 of 1.1, which is 1.3 log units lower than lidocaine (XLogP3 ~2.4) [1][2]. The 2,6-dimethylphenyl regioisomer N-(2,6-dimethylphenyl)-2-(methylamino)acetamide is likewise predicted to share a similar XLogP3 to lidocaine due to the identical methyl substitution pattern. Lower lipophilicity for the 2,5-isomer indicates reduced passive membrane permeability and altered distribution characteristics relative to the 2,6-substituted analogs.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | Lidocaine: XLogP3 = 2.4; N-(2,6-dimethylphenyl)-2-(methylamino)acetamide (inferred): XLogP3 ≈ 2.0–2.4 |
| Quantified Difference | ΔXLogP3 ≈ –1.3 vs. lidocaine |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
A 1.3-log unit lower lipophilicity can translate to >10-fold difference in octanol-water partition, impacting membrane permeation, protein binding, and analytical retention time—critical factors for impurity profiling and biological assay design.
- [1] PubChem CID 2396341: XLogP3 = 1.1. National Center for Biotechnology Information. View Source
- [2] PubChem CID 3676 (Lidocaine): XLogP3 = 2.4. National Center for Biotechnology Information. View Source
